molecular formula C7H3ClFNO2S2 B3043834 5-Chlorobenzothiazole-2-sulphonyl fluoride CAS No. 934236-36-9

5-Chlorobenzothiazole-2-sulphonyl fluoride

Cat. No.: B3043834
CAS No.: 934236-36-9
M. Wt: 251.7 g/mol
InChI Key: SDFIANTUBQNILC-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Scaffolds in Modern Chemical Research

The benzothiazole scaffold is a cornerstone in the field of medicinal chemistry and drug discovery. rsc.orgnih.gov As a class of heterocyclic compounds, benzothiazoles consist of a benzene (B151609) ring fused to a thiazole (B1198619) ring. rsc.orgsmolecule.com This structural motif is present in a multitude of compounds that exhibit a wide array of pharmacological activities. smolecule.comnih.gov

The interest in benzothiazole derivatives was significantly stimulated by the discovery of the pharmacological profile of Riluzole, a blocker of excitatory amino acid-mediated neurotransmission. rsc.org Since then, extensive research has demonstrated that analogues containing the benzothiazole ring system possess significant biological properties, making them vital pharmacophores in the development of new therapeutic agents. rsc.org

Key Biological Activities of Benzothiazole Derivatives:

Antimicrobial and Antifungal: Benzothiazole derivatives have been developed as effective agents against various bacterial and fungal pathogens. smolecule.com

Antitumour: Many compounds based on this scaffold have shown promising anticancer activity. rsc.orgsmolecule.com

Anti-inflammatory and Analgesic: The scaffold is integral to molecules designed to combat inflammation and pain. smolecule.comnih.gov

Anticonvulsant: Certain derivatives exhibit activity in managing seizures. rsc.orgsmolecule.com

Antidiabetic: The benzothiazole structure is found in agents developed for diabetes treatment. smolecule.com

Neuroprotective: Derivatives have been explored for treating neurodegenerative disorders. rsc.org

Other Activities: The therapeutic potential of benzothiazole scaffolds also extends to antiviral, antioxidant, antimalarial, and antitubercular applications. rsc.orgsmolecule.com

The structural diversity of benzothiazole allows for varied functional group substitutions at different positions, enabling chemists to fine-tune the molecules' biological and chemical properties for specific therapeutic targets.

The Role of Sulfonyl Fluoride (B91410) Moieties in Organic Synthesis and Chemical Biology

The sulfonyl fluoride (-SO2F) functional group has become an increasingly important tool in organic synthesis and chemical biology. chemicalbook.comnih.gov This is largely due to its unique balance of stability and reactivity. nih.gov While stable under many physiological conditions, the S(VI)-F bond can be activated to react with nucleophiles, making it a valuable "warhead" for covalent modification of biological molecules. nih.govrsc.org

Sulfonyl fluorides are particularly recognized as privileged electrophiles in chemical biology for their ability to covalently bind to a range of amino acid residues within proteins. rsc.org Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit context-specific reactivity, targeting not only highly reactive serine residues but also tyrosine, lysine (B10760008), threonine, cysteine, and histidine residues depending on the local protein environment. nih.govrsc.org This selectivity makes them ideal for creating specific covalent inhibitors and chemical probes to study protein function. rsc.orgrsc.org

Key Applications of Sulfonyl Fluorides:

Application Area Description
Covalent Enzyme Inhibition Used to irreversibly inhibit enzymes, particularly serine proteases, by reacting with active site residues. nih.gov
Chemical Probes Employed in activity-based protein profiling (ABPP) to identify and study enzyme function and binding sites. nih.gov
Drug Discovery Serves as a key functional group in the design of targeted covalent inhibitors for various therapeutic targets. nih.gov

| Click Chemistry | A key component in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful set of click reactions for rapidly synthesizing diverse molecules. rhhz.net |

The SuFEx reaction, introduced by Sharpless and coworkers, leverages the reactivity of the sulfonyl fluoride group for modular and efficient synthesis, with broad applications in materials science, drug discovery, and chemical biology. chemicalbook.com

Overview of Research Trajectories for 5-Chlorobenzothiazole-2-sulphonyl Fluoride

Research on this compound focuses on its synthesis and its potential as a precursor for new biologically active molecules, leveraging the combined properties of the benzothiazole core and the reactive sulfonyl fluoride group.

Synthesis Methods: The synthesis of this compound can be approached through several routes:

From Thiols: A common method involves the oxidative chlorination of the corresponding thiol with agents like aqueous sodium hypochlorite, followed by a fluoride-chloride exchange to yield the sulfonyl fluoride. rhhz.net

Direct Fluorination: Involves treating a 5-chlorobenzothiazole precursor with a fluorinating agent.

Sulfonylation: Achieved by reacting 5-chlorobenzothiazole with a sulfonyl fluoride-containing reagent under suitable conditions.

Multi-step Synthesis: Can be initiated from precursors like 2-aminobenzenethiol, followed by chlorination and subsequent sulfonylation steps.

Chemical Reactivity and Applications: The primary research interest in this compound lies in the reactivity of its sulfonyl fluoride group. This group allows the molecule to act as a building block in medicinal and agricultural chemistry.

Nucleophilic Substitution: The compound readily reacts with nucleophiles. For example, its reaction with amines leads to the formation of various sulfonamide derivatives.

Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to the corresponding sulfonic acid.

These reactions enable the synthesis of a library of derivatives. Given the known antimicrobial and antifungal properties of many benzothiazole compounds, research trajectories for this compound are directed towards its use as a starting material for developing new pharmaceuticals, particularly those targeting infectious diseases, and potentially for agrochemical applications. uobaghdad.edu.iq

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1,3-benzothiazole-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO2S2/c8-4-1-2-6-5(3-4)10-7(13-6)14(9,11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFIANTUBQNILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271432
Record name 5-Chloro-2-benzothiazolesulfonyl fluoride
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Molecular Weight

251.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934236-36-9
Record name 5-Chloro-2-benzothiazolesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934236-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-benzothiazolesulfonyl fluoride
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URL https://comptox.epa.gov/dashboard/DTXSID201271432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Chlorobenzothiazole 2 Sulphonyl Fluoride

Direct Fluorination Approaches to Sulfonyl Fluorides

Direct fluorination methods offer a straightforward approach to the synthesis of sulfonyl fluorides, often from their corresponding sulfonyl chloride analogues. This transformation is a key step in the synthesis of many sulfonyl fluoride-containing molecules due to the increased stability and unique reactivity of the S-F bond compared to the S-Cl bond.

Utilizing Sulfur Tetrafluoride and Analogous Fluorinating Reagents

A more common and milder approach for the synthesis of sulfonyl fluorides is the halogen exchange reaction from the corresponding sulfonyl chloride. This method is widely applicable and generally proceeds with high efficiency.

PrecursorReagentConditionsProductYieldReference
5-Chlorobenzothiazole-2-sulfonyl chloridePotassium fluoride (B91410) (KF)Phase-transfer catalyst, solvent (e.g., acetonitrile)5-Chlorobenzothiazole-2-sulphonyl fluorideTypically highGeneral Method
5-Chlorobenzothiazole-2-sulfonyl chloridePotassium bifluoride (KHF₂)Aqueous or organic solventThis compoundTypically highGeneral Method

Sulfonylation Strategies for Benzothiazole (B30560) Derivatization

Sulfonylation strategies involve the introduction of the sulfonyl group onto a pre-formed 5-chlorobenzothiazole ring. A patented one-step method for the synthesis of 2-sulfonyl benzothiazole compounds suggests the feasibility of such an approach. This would typically involve the reaction of a 2-substituted-5-chlorobenzothiazole with a source of sulfur dioxide and a suitable coupling partner in the presence of a catalyst.

Reactant 1Reactant 2Catalyst/ReagentsProductKey Feature
2-Halo-5-chlorobenzothiazoleSulfite SaltTransition metal catalyst5-Chlorobenzothiazole-2-sulfonyl derivativeDirect C-S bond formation
5-ChlorobenzothiazoleSulfonylating agentBase5-Chlorobenzothiazole-2-sulfonyl derivativeC-H activation/functionalization

Multi-step Synthetic Routes from Precursors

Multi-step syntheses provide a versatile and often more controlled approach to complex molecules like this compound. These routes typically involve the sequential construction of the benzothiazole core and functionalization at the 2-position.

Synthesis from 2-Aminobenzenethiol Derivatives

The synthesis of the benzothiazole ring system frequently starts from 2-aminobenzenethiol or its derivatives. For the target molecule, a plausible precursor would be 2-amino-4-chlorobenzenethiol. The synthesis would then proceed through cyclization and subsequent functionalization.

A general and effective route to the key intermediate, 2-mercapto-5-chlorobenzothiazole, involves the reaction of 4-chloroaniline (B138754) with carbon disulfide in the presence of a base. This intermediate can then be converted to the sulfonyl fluoride.

Conversion from Sulfonamides via Sulfonyl Chloride Intermediates

An alternative multi-step route begins with the synthesis of a sulfonamide precursor, which is then converted to the target sulfonyl fluoride. For instance, the synthesis of 5-chloro-2-aminobenzene sulfonamide has been documented in the patent literature. This sulfonamide could then, in principle, be converted to the corresponding sulfonyl fluoride. A common method for this transformation involves the diazotization of the amino group, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride group, which is then fluorinated.

Starting MaterialIntermediate 1Intermediate 2Final Product
4-Chloroaniline2-Amino-5-chlorobenzothiazole (B1265905)5-Chlorobenzothiazole-2-sulfonyl chlorideThis compound

Formation from Sulfinic Acid Salts

The synthesis of sulfonyl fluorides from sulfinic acid salts is another established methodology. This route would involve the preparation of 5-chlorobenzothiazole-2-sulfinic acid or its salt as a key intermediate. The sulfinic acid can be oxidized in the presence of a fluoride source to yield the sulfonyl fluoride.

PrecursorReagentsProduct
5-Chlorobenzothiazole-2-sulfinic acid sodium saltOxidizing agent (e.g., N-Fluorobenzenesulfonimide - NFSI)This compound

Derivatization of Aryl and Heteroaryl Boronic Acids

5-Chlorobenzothiazole-2-sulfonyl fluoride serves as a versatile building block for the synthesis of diverse sulfone derivatives through reactions with aryl and heteroaryl boronic acids. These transformations, often facilitated by transition metal catalysts or visible light, allow for the introduction of the benzothiazole sulfonyl moiety onto a wide range of aromatic systems.

One prominent method for this derivatization is the Suzuki-Miyaura cross-coupling reaction. While traditionally used for carbon-carbon bond formation, recent advancements have extended its application to the synthesis of sulfones. In a typical palladium-catalyzed process, an aryl boronic acid reacts with an aryl sulfonyl fluoride to yield the corresponding diaryl sulfone. The efficiency of this coupling is highly dependent on the choice of catalyst, ligands, and reaction conditions. For instance, palladium complexes with specialized phosphine (B1218219) ligands have been shown to be effective in promoting the coupling of various aryl chlorides with aryl boronic acids, a reaction type that shares mechanistic similarities with the sulfonylation of boronic acids. researchgate.netnih.govhkbu.edu.hk

Furthermore, visible-light-mediated cross-coupling reactions have emerged as a powerful and environmentally benign alternative. These methods often proceed without the need for a transition metal catalyst, relying on a photocatalyst to initiate the reaction between the sulfonyl fluoride and the boronic acid. researchgate.net This approach offers mild reaction conditions and a high tolerance for various functional groups. researchgate.net The reaction is typically carried out in an aqueous medium, further enhancing its green credentials. researchgate.net

The table below summarizes representative conditions for the sulfonylation of aryl boronic acids, which can be adapted for reactions involving 5-Chlorobenzothiazole-2-sulfonyl fluoride.

Catalyst/MediatorReaction ConditionsSubstrate ScopeKey Advantages
Palladium CatalystVaries (e.g., Pd(OAc)₂, phosphine ligands)Broad range of aryl and heteroaryl boronic acidsHigh efficiency and established methodology
Photocatalyst (e.g., Eosin Y)Visible light (e.g., blue LEDs), aqueous mediaTolerant to various functional groupsMetal-free, mild conditions, environmentally friendly

Development of Novel Synthetic Routes and Catalytic Approaches

The quest for more efficient, sustainable, and cost-effective methods for synthesizing sulfur(VI) compounds like 5-Chlorobenzothiazole-2-sulfonyl fluoride has driven significant research into novel synthetic routes and catalytic systems.

Transition Metal-Catalyzed Transformations for Sulfur(VI) Compounds

Transition metal catalysis plays a pivotal role in modern organic synthesis, and the formation of sulfur(VI) compounds is no exception. While direct catalytic methods for the synthesis of 5-Chlorobenzothiazole-2-sulfonyl fluoride are not extensively documented, related transition-metal-catalyzed sulfonylations provide valuable insights. For instance, nickel-catalyzed three-component reactions involving alkyl chlorides, aryl boronic acids, and a sulfur dioxide source (like potassium metabisulfite) have been developed for the synthesis of alkyl aryl sulfones. researchgate.net Such multicomponent strategies offer a convergent and atom-economical approach to complex molecules.

Palladium-catalyzed methods have also been instrumental in the synthesis of arylsulfonyl chlorides from arylboronic acids, which are immediate precursors to sulfonyl fluorides. nih.gov This transformation typically involves the reaction of an arylboronic acid with a sulfuryl chloride equivalent in the presence of a palladium catalyst. The resulting sulfonyl chloride can then be converted to the sulfonyl fluoride through a halogen exchange reaction.

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly methods for the synthesis of sulfonyl fluorides. A significant advancement in this area is the direct conversion of thiols and disulfides into sulfonyl fluorides. eurekalert.orgsciencedaily.com This approach is particularly relevant for the synthesis of 5-Chlorobenzothiazole-2-sulfonyl fluoride, which can be conceptually derived from 5-chloro-1,3-benzothiazole-2-thiol.

One innovative green method involves the use of an easily handled and highly reactive reagent in combination with potassium fluoride (KF). eurekalert.orgsciencedaily.com This process is noteworthy for producing only non-toxic sodium and potassium salts as by-products, thus minimizing environmental impact. eurekalert.orgsciencedaily.com The use of potassium fluoride as the sole fluorine source is a significant improvement over traditional methods that often employ more hazardous fluorinating agents. researchgate.net

Another green strategy involves the oxidative chlorination of heteroaromatic thiols using aqueous sodium hypochlorite, followed by a fluorine-chlorine exchange with potassium bifluoride (KHF₂). mdpi.com While effective, the use of KHF₂ can be corrosive. More recent protocols have focused on using the milder and more accessible potassium fluoride. researchgate.net

The table below highlights key aspects of these green synthetic approaches.

Starting MaterialKey ReagentsBy-productsKey Advantages
Thiols/DisulfidesSHC5®, KFNaCl, KClSafe, low-cost, minimal waste
Heteroaromatic Thiolsaq. NaOCl, KHF₂/KFNaCl, KClAvoids hazardous reagents like chlorine gas

These advancements in synthetic methodologies, from derivatization strategies to novel catalytic and green approaches, are expanding the accessibility and utility of 5-Chlorobenzothiazole-2-sulfonyl fluoride and related sulfur(VI) compounds for a wide range of applications.

Reactivity and Reaction Mechanisms of 5 Chlorobenzothiazole 2 Sulphonyl Fluoride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfonyl fluoride (B91410) group is a key functional moiety that readily undergoes nucleophilic substitution reactions. This reactivity is central to its utility in forming stable covalent bonds with biological macromolecules.

5-Chlorobenzothiazole-2-sulfonyl fluoride reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of its application in targeting specific amino acid residues in proteins, such as lysine (B10760008). smolecule.com The formation of the sulfonamide bond proceeds through a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl fluoride. smolecule.com The reaction is often facilitated by a specific microenvironment, such as the binding site of a protein, which can enhance the nucleophilicity of the amine and stabilize the transition state. smolecule.com

Studies have shown that sulfonyl fluorides can selectively target lysine residues with perturbed pKa values, where a lower basicity increases the proportion of the more nucleophilic unprotonated amine. smolecule.com The mechanism involves the initial formation of a reversible protein-inhibitor complex, which then proceeds to the covalent modification step. smolecule.com The reaction can be influenced by various factors, including the steric and electronic properties of both the sulfonyl fluoride and the amine. For instance, a method utilizing calcium triflimide [Ca(NTf2)2] as a Lewis acid has been developed to activate sulfonyl fluorides for reaction with a wide range of amines, highlighting the tunability of this reaction.

Table 1: Reactivity of Phenylsulfonyl Fluoride with Aniline (B41778) under Different Lewis Acid Conditions

EntryLewis AcidYield (%)
1Ca(NTf2)288
2Ba(NTf2)280
3Mg(NTf2)238
4LiNTf29
5CaF2No Reaction
6Ca(OTf)24
7noneNo Reaction

Reaction conditions: PhSO2F (1 equiv), aniline (2 equiv), Lewis acid (1 equiv), t-amylOH (0.32 M), 60 °C, 24 h.

While sulfonyl fluorides are more stable to hydrolysis than their chloride counterparts due to the stronger S-F bond, they can undergo hydrolysis to form the corresponding sulfonic acids. mdpi.com The stability of sulfonyl fluorides in aqueous media is a critical property for their use in biological systems. nih.gov The rate of hydrolysis can be influenced by pH and the presence of catalysts. For example, the hydrolysis of aryl sulfonyl fluorides can be catalyzed by acetate (B1210297) ion and trimethylamine. Despite their relative stability, some sulfonyl fluoride probes have been observed to undergo significant hydrolysis under physiological conditions over extended periods. nih.gov

Role of the Sulfonyl Fluoride Group as an Electrophilic Warhead

The sulfonyl fluoride group in 5-chlorobenzothiazole-2-sulfonyl fluoride acts as a "warhead," an electrophilic moiety designed to react with nucleophilic residues in a biological target. nih.govrsc.org This functionality has found significant utility in chemical biology and molecular pharmacology for covalent protein modification. nih.govrsc.org Sulfonyl fluorides are considered "privileged" warheads because they exhibit a good balance of aqueous stability and reactivity with a range of amino acid residues, including serine, threonine, lysine, tyrosine, cysteine, and histidine. nih.govrsc.org

A key feature of the sulfonyl fluoride warhead is its context-dependent reactivity; it remains relatively inert until it is positioned within an activating protein binding site. smolecule.comnih.gov This selectivity minimizes off-target reactions. bohrium.com The reactivity of the sulfonyl fluoride can be tuned by altering the electronic properties of the aromatic ring to which it is attached. acs.org

Table 2: Comparison of Sulfonyl Fluoride and Arylfluorosulfate Warheads

FeatureSulfonyl FluorideArylfluorosulfate
Reactivity Reacts with Ser, Thr, Tyr, Lys, Cys, His nih.govReacts with Tyr, Lys, Ser nih.govbohrium.com
Aqueous Stability Modest nih.govMore stable than sulfonyl fluorides nih.govbohrium.com
Selectivity Context-dependent, can be promiscuous nih.govnih.govMore selective, less promiscuous bohrium.com
Leaving Group Fluoride ion tandfonline.comAryloxide ion

This table provides a general comparison based on available literature.

Reaction Mechanisms of Aromatic Substitution on the Benzothiazole (B30560) Core

The benzothiazole core of 5-chlorobenzothiazole-2-sulfonyl fluoride can also undergo aromatic substitution reactions, although this is less commonly exploited than the reactivity of the sulfonyl fluoride group.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings that are rendered electron-deficient by the presence of electron-withdrawing groups. pressbooks.pubmasterorganicchemistry.com The sulfonyl fluoride group at the 2-position and the chlorine atom at the 5-position of the benzothiazole ring are electron-withdrawing, making the aromatic core susceptible to nucleophilic attack. In an SNAr reaction, a nucleophile attacks the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The leaving group, in this case, the chloride ion, is then expelled to restore aromaticity. pressbooks.pub The rate of SNAr reactions is influenced by the nature of the nucleophile, the leaving group, and the electron-withdrawing substituents on the aromatic ring. numberanalytics.com

The mechanism of SNAr reactions has been a subject of detailed study, with evidence suggesting that they can proceed through either a classical two-step (stepwise) mechanism involving a discrete Meisenheimer intermediate or a concerted (cSNAr) mechanism where bond formation and bond breaking occur in a single transition state. nih.govresearchgate.net

The favorability of a stepwise versus a concerted pathway depends on several factors. A stepwise mechanism is more likely when the Meisenheimer intermediate is highly stabilized, which is often the case with strongly electron-withdrawing groups on the aromatic ring and poor leaving groups. nih.govresearchgate.net Conversely, a concerted mechanism is favored for more electron-rich aromatic systems or when a good leaving group is present. nih.govstackexchange.com Kinetic isotope effect studies and computational analyses have provided evidence that many reactions previously assumed to be stepwise actually proceed through a concerted pathway. scispace.com For reactions involving biothiols, the mechanism has been suggested to be on the borderline between concerted and stepwise pathways. nih.gov

Mechanistic Insights into Sulfur-Fluoride Exchange (SuFEx) Chemistry

The sulfur(VI) fluoride exchange (SuFEx) reaction has emerged as a powerful tool in chemical synthesis, materials science, and chemical biology, valued for its reliability and the unique stability of the sulfonyl fluoride group. researchgate.netnih.gov The S(VI)-F bond is exceptionally stable under many conditions, including resistance to oxidation, reduction, and strong acids. nih.gov However, its electrophilicity can be controllably "unlocked" to allow for rapid and specific reactions with nucleophiles, forming the basis of its "click chemistry" designation. nih.govsemanticscholar.org The reactivity of 5-Chlorobenzothiazole-2-sulphonyl fluoride is governed by these principles, where the electrophilic sulfur center is susceptible to nucleophilic attack, leading to the displacement of the fluoride ion. The mechanism is generally understood as an SN2-type reaction at the sulfur center. nih.gov Catalysts and reaction conditions, such as the use of bases or Lewis acids, can significantly lower the activation barrier for this exchange. nih.govhmc.edunih.gov

SuFEx Reactivity with Diverse Nucleophiles

The sulfonyl fluoride moiety of this compound is capable of reacting with a wide array of nucleophiles, a hallmark of SuFEx chemistry. nih.gov The reaction's success often depends on the nucleophile's nature and the specific conditions employed, such as the use of catalysts or bases to enhance nucleophilicity or activate the sulfonyl fluoride group. nih.govhmc.edu

Common classes of nucleophiles that readily participate in SuFEx reactions include:

Amines: Primary and secondary amines react with sulfonyl fluorides to form highly stable sulfonamides. bohrium.com The reaction can be promoted by bases, which deprotonate the amine to increase its nucleophilicity, or by Lewis acids like calcium bistriflimide (Ca(NTf₂)₂), often in conjunction with a base mediator such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which activates the S-F bond. nih.govsemanticscholar.orgnih.gov

Alcohols and Phenols: Phenols and, to a lesser extent, alcohols can serve as nucleophiles to yield sulfonate esters. These reactions often require base catalysis, such as with cesium carbonate (Cs₂CO₃), to deprotonate the hydroxyl group, thereby facilitating the attack on the sulfur center. researchgate.net

Carbon Pronucleophiles: Recent advancements have expanded the scope of SuFEx to include carbon-based nucleophiles. nih.govresearchgate.net Using strong bases like lithium bis(trimethylsilyl)amide (LiHMDS), various carbon pronucleophiles—including esters, amides, heteroarenes, and nitriles—can be deprotonated to form a carbanion that subsequently attacks the sulfonyl fluoride, yielding aryl alkyl sulfones. nih.govresearchgate.net

Biological Nucleophiles: In biological contexts, the side chains of certain amino acids can act as nucleophiles. While serine is a classic target for sulfonyl fluorides (especially in the active sites of serine proteases), SuFEx chemistry has demonstrated reactivity with a broader range of residues, including lysine, tyrosine, threonine, and histidine, particularly when proximity-induced activation is at play. rsc.org

The table below summarizes the expected reactivity of this compound with various classes of nucleophiles based on established SuFEx protocols.

Nucleophile ClassExample NucleophileExpected Product TypeTypical Reaction Conditions
Primary/Secondary AminesPiperidineSulfonamideCa(NTf₂)₂, DABCO semanticscholar.orgnih.gov
PhenolsPhenolSulfonate EsterCs₂CO₃, MeCN researchgate.net
Carbon Pronucleophiles (Esters)Methyl Acetateα-Sulfone EsterLiHMDS, DME nih.govresearchgate.net
Carbon Pronucleophiles (Amides)N-MethylacetamideAmidosulfoneLiHMDS, DME nih.govresearchgate.net
Carbon Pronucleophiles (Heteroarenes)2-MethylpyridineAryl Alkyl SulfoneLiHMDS, DME nih.gov
Biological NucleophilesLysine, Tyrosine, SerineSulfonamide/Sulfonate EsterPhysiological pH (Proximity-Induced) rsc.orgpnas.org

Proximity-Induced Activation of Sulfonyl Fluorides in Complex Environments

A key feature of sulfonyl fluorides like this compound is their latent reactivity, which can be dramatically enhanced through proximity effects. nih.govrsc.org While relatively inert towards many biological nucleophiles in solution, the sulfonyl fluoride group becomes a potent electrophile when held in close proximity and proper orientation to a nucleophilic residue, such as within the confined space of a protein's binding pocket. pnas.orgrsc.org This phenomenon, known as proximity-induced or proximity-enabled activation, is a cornerstone of its application in developing highly specific covalent inhibitors and chemical biology probes. pnas.orgnih.gov

The mechanism of activation involves two key steps:

Non-covalent Binding: The molecule first binds to its target, driven by interactions involving its core scaffold (in this case, the 5-chlorobenzothiazole unit). This binding event places the sulfonyl fluoride "warhead" near one or more nucleophilic amino acid residues (e.g., lysine, tyrosine, serine, histidine). pnas.orgnih.gov

Covalent Reaction: The high effective concentration of the electrophile and nucleophile dramatically accelerates the SuFEx reaction, leading to the formation of a stable covalent bond. pnas.org This allows for the modification of even weakly nucleophilic sidechains, such as those of serine and threonine, which would typically be unreactive under physiological conditions. pnas.org

This strategy has been successfully employed to design covalent probes that target specific tyrosine or histidine residues in proteins, showcasing the precision achievable through proximity-induced reactivity. rsc.orgacs.org The benzothiazole core of this compound can act as a recognition motif, guiding the molecule to a specific binding site where the otherwise stable S-F bond can be activated for covalent linkage. nih.gov

Derivatization and Analog Development Based on 5 Chlorobenzothiazole 2 Sulphonyl Fluoride

Strategies for Structural Modification and Functionalization

The functionalization of 5-Chlorobenzothiazole-2-sulphonyl fluoride (B91410) can be approached through several distinct strategies that target different components of the molecule. The most prominent site for modification is the sulfonyl fluoride group, which serves as a highly reactive electrophilic center.

Nucleophilic Substitution at the Sulfonyl Group: The sulfur atom of the sulfonyl fluoride moiety is susceptible to nucleophilic attack. This allows for the displacement of the fluoride ion by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is the foundation for creating extensive libraries of sulfonamides, sulfonates, and thiosulfonates, respectively. The sulfonyl fluoride is particularly valuable as it exhibits balanced reactivity, remaining relatively stable in aqueous environments until it encounters a suitable nucleophile, often within the activating binding site of a biological target. smolecule.com

Modification of the Benzothiazole (B30560) Core: While the sulfonyl fluoride is the primary reactive handle, the benzothiazole ring itself can be modified. Strategies can be adapted from the broader chemistry of 2-aminobenzothiazoles. uobaghdad.edu.iqresearchgate.net For instance, electrophilic aromatic substitution reactions could potentially introduce additional functional groups onto the benzene (B151609) ring, although the existing electron-withdrawing groups (chloro and sulfonyl fluoride) would direct new substituents to specific positions and may require forcing conditions.

Displacement of the Chlorine Atom: Nucleophilic aromatic substitution (SNAr) reactions targeting the chlorine atom at the 5-position are also conceivable. This would typically require strong nucleophiles and potentially harsh reaction conditions, but it offers a pathway to introduce a different set of functional groups, further expanding the structural diversity of the scaffold.

The choice of strategy depends on the desired final compound and the intended application. The reactivity of the sulfonyl fluoride group generally makes it the most accessible point for initial derivatization.

Synthesis of Sulfonamide Derivatives and Conjugates

The synthesis of sulfonamides is the most common derivatization pathway for sulfonyl fluorides, owing to the high reactivity of the S-F bond towards primary and secondary amines. frontiersrj.comresearchgate.net This reaction, known as sulfonylation, is a robust and high-yielding method for creating stable S-N linkages.

The general reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of 5-Chlorobenzothiazole-2-sulphonyl fluoride, leading to the formation of a sulfonamide and the displacement of a fluoride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrofluoric acid byproduct. researchgate.net

General Reaction Scheme: C₇H₃ClN(S)SO₂F + R¹R²NH → C₇H₃ClN(S)SO₂NR¹R² + HF

This straightforward method allows for the conjugation of the 5-chlorobenzothiazole-2-sulfonyl moiety to a vast array of molecules containing amine functional groups. This includes simple alkyl and aryl amines, amino acids, peptides, and more complex drug scaffolds or biological probes. The resulting sulfonamide derivatives often exhibit distinct physicochemical and biological properties compared to the parent sulfonyl fluoride.

Below is a representative table of potential sulfonamide derivatives that can be synthesized from this compound and various amines.

Reactant AmineChemical NameResulting Derivative ClassPotential Application Area
Aniline (B41778)N-phenyl-5-chlorobenzothiazole-2-sulfonamideAryl SulfonamideMedicinal Chemistry Scaffolds
Piperidine2-(Piperidin-1-ylsulfonyl)-5-chlorobenzothiazoleAlicyclic SulfonamideBioactive Compound Synthesis
Glycine ethyl esterEthyl 2-((5-chlorobenzothiazol-2-yl)sulfonamido)acetateAmino Acid ConjugatePeptidomimetics, Enzyme Inhibitors
4-Aminophenol5-Chloro-N-(4-hydroxyphenyl)benzothiazole-2-sulfonamideFunctionalized Aryl SulfonamideBuilding blocks for further functionalization

Incorporation into Diverse Molecular Scaffolds

The 5-chlorobenzothiazole-2-sulfonyl fluoride core can serve as a versatile building block for constructing more complex and diverse molecular scaffolds. Its inherent reactivity allows it to be incorporated into larger molecular frameworks, imparting its unique structural and electronic properties to the final molecule.

One primary approach is to utilize the sulfonyl fluoride as a reactive handle for linking the benzothiazole unit to other heterocyclic systems. For example, by reacting it with bifunctional reagents containing both an amine and another functional group, subsequent intramolecular cyclization reactions can be triggered to form novel fused or spirocyclic systems.

Research on the related 2-amino-5-chlorobenzothiazole (B1265905) has shown its utility in constructing various heterocyclic derivatives, including:

1,3,4-Oxadiazoles: Formed through reactions involving hydrazide intermediates. uobaghdad.edu.iqresearchgate.net

1,2,4-Triazoles: Synthesized via thiosemicarbazide (B42300) intermediates followed by ring closure. uobaghdad.edu.iqresearchgate.net

Benzimidazoles: Created by reacting the benzothiazole core with precursors like ortho-phenylenediamine. uobaghdad.edu.iqresearchgate.net

Thiazolidinones: Produced from Schiff base intermediates which then react with mercaptoacetic acid. uobaghdad.edu.iq

While these specific examples start from the 2-amino derivative, they illustrate the chemical tractability of the 5-chlorobenzothiazole scaffold. Analogous strategies can be envisioned where the 5-Chlorobenzothiazole-2-sulfonyl moiety is first conjugated to a suitable partner, and this new adduct is then used in subsequent reactions to build diverse molecular architectures. The sulfonamide linkage provides a stable covalent bond to anchor the benzothiazole unit within the larger scaffold.

Diversity-Oriented Synthesis and Click Chemistry Approaches

Modern synthetic strategies such as Diversity-Oriented Synthesis (DOS) and click chemistry are powerful tools for the rapid generation of compound libraries from a central core. This compound is an excellent candidate for these approaches, particularly leveraging the reactivity of the sulfonyl fluoride group.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: A key development in click chemistry is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. SuFEx is a set of near-perfect reactions that involve the activation of a highly stable S(VI)-F bond with a nucleophile. The sulfonyl fluoride group is a cornerstone of SuFEx chemistry, acting as a reliable connective hub. researchgate.net this compound can act as a "SuFExable" hub, reacting efficiently and selectively with silylated amines or alcohols to form sulfonamides and sulfate/sulfonate esters, respectively. This allows for the modular assembly of complex molecules under mild conditions. researchgate.net

Diversity-Oriented Clicking (DOC): The concept of Diversity-Oriented Clicking (DOC) combines the principles of DOS with the reliability of click chemistry reactions like SuFEx and the copper-catalyzed azide-alkyne cycloaddition (CuAAC). chemrxiv.org In a DOC strategy, a central hub containing multiple reactive sites is used to generate a wide range of structurally diverse products through different reaction pathways. While specific DOC applications using 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs) have been reported, chemrxiv.orgnih.govmonash.edu the underlying principle is applicable to the 5-chlorobenzothiazole scaffold. By introducing an additional reactive group (e.g., an alkyne or azide) onto the benzothiazole ring, the resulting molecule could serve as a dual-functional hub for both SuFEx and CuAAC reactions, enabling the rapid synthesis of complex and diverse libraries. dovepress.comnih.gov

Click Chemistry ApproachReactive Group on BenzothiazoleReactant PartnerLinkage FormedKey Advantage
SuFEx-SO₂FAmines, PhenolsSulfonamide, Sulfonate EsterHigh efficiency, modularity, biocompatibility.
CuAAC-N₃ (Azide)Terminal Alkyne1,2,3-TriazoleHigh specificity, reliability, and tolerance of functional groups. dovepress.com
SPAAC-N₃ (Azide)Strained Alkyne (e.g., cyclooctyne)1,2,3-TriazoleCopper-free, suitable for biological systems.
IEDDA-Alkyne or AlkeneTetrazineDihydropyridazine (after N₂ extrusion)Extremely fast kinetics, bioorthogonal.

By employing these advanced synthetic methods, chemists can efficiently explore the chemical space around the this compound core, facilitating the discovery of novel compounds for various applications.

Structure Activity Relationships Sar and Structural Determinants

Influence of the Benzothiazole (B30560) Core on Molecular Activity

The benzothiazole scaffold is a bicyclic heterocyclic system that confers significant chemical stability and a versatile three-dimensional structure. bpasjournals.com This core is a key feature in numerous pharmacologically active compounds, indicating its importance in molecular recognition and biological activity. nih.govijpsr.com The benzothiazole nucleus is considered a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. bpasjournals.comhep.com.cnpcbiochemres.com

The planar and aromatic nature of the benzothiazole ring system allows for various types of interactions with biological macromolecules, including stacking interactions with aromatic amino acid residues in proteins. The presence of both nitrogen and sulfur heteroatoms in the thiazole (B1198619) ring provides sites for hydrogen bonding and other non-covalent interactions, which can be critical for binding affinity and selectivity. mdpi.com

Table 1: Biological Activities Associated with the Benzothiazole Scaffold

Biological Activity Therapeutic Area
Anticancer Oncology
Antimicrobial Infectious Diseases
Anti-inflammatory Inflammation
Antidiabetic Metabolic Disorders

Impact of the 5-Chloro Substituent on Electronic and Steric Properties

The introduction of a chlorine atom at the 5-position of the benzothiazole core significantly influences the molecule's electronic and steric properties. Halogens, such as chlorine, are electron-withdrawing groups, which can alter the electron density distribution across the aromatic system. This electronic perturbation can affect the molecule's reactivity and its ability to participate in various intermolecular interactions.

The electron-withdrawing nature of the chloro group can enhance the electrophilicity of the benzothiazole ring, potentially influencing its binding affinity to target proteins. Studies on related heterocyclic compounds have shown that halogen substituents can modulate the electronic properties, which in turn affects their biological activity. The position of the substituent is critical; for instance, electron-withdrawing groups at specific positions can enhance anti-inflammatory activity in 2-aminobenzothiazole (B30445) derivatives. rsc.org

Table 2: Physicochemical Properties Influenced by the 5-Chloro Substituent

Property Effect of Chloro Group
Electronic Properties
Electron Density Decreases on the aromatic ring
Electrophilicity Increases
pKa May be altered
Steric Properties
Molecular Volume Increases

Significance of the 2-Sulfonyl Fluoride (B91410) Group in Biological Interactions

The 2-sulfonyl fluoride (-SO₂F) group is a critical functional group that often acts as a covalent "warhead" in chemical biology and drug design. rsc.orgnih.gov This group is known for its unique balance of stability in aqueous environments and its reactivity towards nucleophilic amino acid residues in proteins. researchgate.net Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater thermodynamic stability and are resistant to reduction. nih.gov

The sulfonyl fluoride moiety can covalently modify a range of amino acid residues, including serine, threonine, lysine (B10760008), tyrosine, cysteine, and histidine. rsc.orgnih.gov This broad reactivity profile allows it to target a variety of proteins, making it a valuable tool for developing covalent inhibitors and activity-based probes. researchgate.net The covalent bond formation is typically irreversible and leads to the permanent inactivation of the target protein.

The electrophilicity of the sulfur atom in the sulfonyl fluoride group is key to its reactivity. The strong electron-withdrawing nature of the fluorine and oxygen atoms makes the sulfur atom susceptible to nucleophilic attack. The stability and reactivity of the sulfonyl fluoride group can be modulated by the electronic properties of the aromatic ring to which it is attached. acs.org In the context of 5-Chlorobenzothiazole-2-sulfonyl fluoride, the benzothiazole core and the 5-chloro substituent will influence the reactivity of the sulfonyl fluoride group.

Table 3: Amino Acid Residues Targeted by Sulfonyl Fluorides

Amino Acid Nucleophilic Group
Serine Hydroxyl (-OH)
Threonine Hydroxyl (-OH)
Tyrosine Phenolic Hydroxyl (-OH)
Lysine Epsilon-amino (-NH₂)
Histidine Imidazole ring

Comparative Analysis with Other Benzothiazole and Sulfonyl Fluoride Analogues

The specific combination of the benzothiazole core, the 5-chloro substituent, and the 2-sulfonyl fluoride group in 5-Chlorobenzothiazole-2-sulfonyl fluoride defines its unique chemical and biological properties. A comparative analysis with other analogues helps to highlight the contribution of each component.

For instance, comparing 5-Chlorobenzothiazole-2-sulfonyl fluoride with benzothiazole derivatives lacking the sulfonyl fluoride group would likely reveal a shift from reversible to irreversible modes of action, assuming the sulfonyl fluoride group successfully forms a covalent bond with its target. The potency and selectivity of FAAH inhibitors based on a benzothiazole scaffold were found to be highly dependent on the nature of the substituent at the 2-position, with a sulfonyl group being a key component for activity. acs.orgnih.gov

Similarly, comparing it with analogues that have different substituents at the 5-position (e.g., a methyl or methoxy (B1213986) group instead of chloro) would illustrate the importance of the electronic and steric effects of the 5-substituent on activity. For example, studies on other benzothiazole series have shown that electron-withdrawing or electron-donating groups at various positions can significantly alter the biological activity.

Table 4: Structural Comparison of Analogues

Compound Core Structure Key Substituent 1 Key Substituent 2 Potential Mode of Action
5-Chlorobenzothiazole-2-sulfonyl fluoride Benzothiazole 5-Chloro 2-Sulfonyl fluoride Covalent/Irreversible
2-Amino-5-chlorobenzothiazole (B1265905) Benzothiazole 5-Chloro 2-Amino Reversible
Benzene (B151609) sulfonyl fluoride Benzene - Sulfonyl fluoride Covalent/Irreversible

Rational Design Principles for Enhanced Reactivity or Selectivity

The rational design of new molecules based on the 5-Chlorobenzothiazole-2-sulfonyl fluoride scaffold can be guided by a deep understanding of its structure-activity relationships. The goal of such design efforts is typically to enhance reactivity towards a specific target, improve selectivity, and optimize pharmacokinetic properties.

To enhance reactivity, modifications can be made to the benzothiazole ring to further tune the electronic properties of the sulfonyl fluoride group. For example, the introduction of additional electron-withdrawing groups could increase the electrophilicity of the sulfur atom, potentially leading to a faster rate of covalent bond formation. However, this must be balanced with the need to maintain stability and avoid off-target reactivity.

Improving selectivity often involves modifying the scaffold to create more specific interactions with the target protein while minimizing interactions with other proteins. This can be achieved by introducing substituents that can form specific hydrogen bonds, salt bridges, or hydrophobic interactions within the target's binding site. Computational methods, such as molecular docking and molecular dynamics simulations, can be invaluable in predicting how different structural modifications will affect binding and selectivity. nih.govnih.gov

Another design principle is to modulate the physicochemical properties of the molecule, such as solubility and cell permeability. These properties are crucial for a molecule's ability to reach its target in a biological system. Modifications to the benzothiazole core or the introduction of different substituents can be used to fine-tune these properties.

Table 5: Strategies for Rational Design

Design Goal Strategy Example Modification
Enhance Reactivity Increase electrophilicity of sulfonyl fluoride Add electron-withdrawing groups to the benzothiazole ring
Improve Selectivity Introduce groups for specific interactions Add a substituent that can form a hydrogen bond with a specific residue in the target's active site

Applications in Medicinal Chemistry and Drug Discovery

Precursor in the Synthesis of Biologically Active Compounds

The 5-chlorobenzothiazole scaffold is a recognized pharmacophore present in a variety of therapeutically important drugs. dntb.gov.ua The sulfonyl fluoride (B91410) moiety of 5-Chlorobenzothiazole-2-sulfonyl fluoride is a highly reactive group that can readily undergo nucleophilic substitution with amines and other nucleophiles to form stable sulfonamide linkages. This reactivity allows for its use as a precursor in the synthesis of a diverse range of 5-chlorobenzothiazole-2-sulfonamide derivatives.

The synthesis of these derivatives often involves the coupling of the sulfonyl fluoride with various primary and secondary amines, leading to the formation of a library of compounds with potentially diverse biological activities. researchgate.netresearchgate.net For instance, the reaction of 2-amino-6-phenylbenzothiazole with benzenesulfonyl chloride or para-toluene sulfonyl chloride yields the corresponding sulfonamides. researchgate.net While this example starts from a different benzothiazole (B30560) derivative, it illustrates the general synthetic strategy for creating benzothiazole sulfonamides. The resulting sulfonamides can then be screened for various pharmacological effects. The benzothiazole nucleus itself is found in compounds with anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, among others. dntb.gov.ua

Development of Covalent Inhibitors

Covalent inhibitors are a class of drugs that form a stable, covalent bond with their biological target, often leading to irreversible inhibition. nih.gov The sulfonyl fluoride group is a well-established "warhead" for the design of such inhibitors. wuxiapptec.com This reactive moiety can selectively target nucleophilic amino acid residues within the active site of an enzyme. nih.gov

Targeting Specific Enzyme Active Sites (e.g., Hydrolases, Proteases, Esterases)

The design of covalent inhibitors based on the 5-chlorobenzothiazole-2-sulfonyl fluoride scaffold would involve creating molecules where the benzothiazole portion provides the binding affinity and selectivity for a specific enzyme's active site. Once the inhibitor is positioned correctly within the active site, the electrophilic sulfonyl fluoride group can react with a nearby nucleophilic amino acid residue, leading to the formation of a covalent bond. This targeted covalent modification can effectively and permanently inactivate the enzyme. While specific examples targeting hydrolases, proteases, and esterases with inhibitors derived directly from 5-Chlorobenzothiazole-2-sulfonyl fluoride are not detailed in the provided search results, the general principle of using sulfonyl fluorides for this purpose is well-documented. nih.gov

Selective Modification of Nucleophilic Amino Acid Residues (Serine, Threonine, Tyrosine, Lysine (B10760008), Cysteine, Histidine)

Sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues. nih.gov The specific residue that is modified depends on its accessibility and nucleophilicity within the protein's three-dimensional structure. Research has shown that sulfonyl fluorides can covalently bind to the side chains of serine, threonine, tyrosine, lysine, cysteine, and histidine. nih.gov The selectivity of this modification is a key aspect of covalent inhibitor design, aiming to minimize off-target reactions and potential toxicity. wuxiapptec.com The development of covalent inhibitors from 5-Chlorobenzothiazole-2-sulfonyl fluoride would leverage this reactivity to achieve selective and durable target engagement.

Applications in Antimicrobial Agent Development

The benzothiazole ring system is a core structure in many compounds exhibiting a broad spectrum of antimicrobial activities. nih.gov The incorporation of a sulfonamide group, derived from 5-Chlorobenzothiazole-2-sulfonyl fluoride, can further enhance these properties.

Antifungal Activities of Derivatives

Benzothiazole derivatives have also been extensively investigated for their antifungal properties. mdpi.com The fusion of the benzothiazole ring with other heterocyclic systems, often through a sulfonamide linkage, can lead to compounds with significant activity against various fungal pathogens. uobaghdad.edu.iquobaghdad.edu.iq For instance, certain novel benzothiazole derivatives have shown promising activity against Candida albicans and Aspergillus niger. grafiati.com While the direct synthesis from 5-Chlorobenzothiazole-2-sulfonyl fluoride is not explicitly detailed in the provided results, the potential for developing potent antifungal agents based on this scaffold is evident from the activity of related compounds.

Antifungal Activity of Benzothiazole Derivatives

Compound TypeFungal StrainActivityReference
Novel benzothiazole derivativesCandida albicansModerate activity (MIC 25 to 200 µg/mL) grafiati.com
Novel benzothiazole derivativesAspergillus nigerModerate activity (MIC 25 to 200 µg/mL) grafiati.com
2-amino-5-chlorobenzothiazole (B1265905) derivativesCandida glabrataGood measurable activity uobaghdad.edu.iquobaghdad.edu.iq
2-amino-5-chlorobenzothiazole derivativesAspergillus nigerGood measurable activity uobaghdad.edu.iquobaghdad.edu.iq

Exploration in Anticancer Research

While direct studies on the anticancer properties of 5-Chlorobenzothiazole-2-sulfonyl fluoride are not specified in the available literature, the benzothiazole scaffold itself is a well-established pharmacophore in the development of anticancer agents. nih.gov Derivatives of benzothiazole have been investigated for their ability to target a wide range of mechanisms involved in cancer progression. For instance, certain benzothiazole-based compounds have been designed as inhibitors of key enzymes in cancer signaling pathways, such as phosphatidylinositol-3-kinases (PI3K) and epidermal growth factor receptor (EGFR). nih.govrsc.org

The incorporation of a chlorine atom and a sulfonyl fluoride group on the benzothiazole ring, as seen in 5-Chlorobenzothiazole-2-sulfonyl fluoride, is a strategic chemical modification. The presence of electron-withdrawing groups like chlorine can enhance the cytotoxic activity of benzothiazole derivatives against cancer cell lines. nih.gov The sulfonyl fluoride moiety is of particular interest due to its ability to act as a covalent inhibitor, forming stable bonds with nucleophilic residues in target proteins. nih.gov This covalent modification can lead to irreversible inhibition and prolonged therapeutic effects.

The potential anticancer applications of 5-Chlorobenzothiazole-2-sulfonyl fluoride would likely be explored by screening it against a panel of cancer cell lines and identifying its molecular targets. Research in this area would focus on elucidating its mechanism of action, whether through covalent inhibition of a specific enzyme or disruption of a critical protein-protein interaction.

Potential for Other Therapeutic Areas

The benzothiazole core is a versatile scaffold with a broad spectrum of reported biological activities beyond cancer. pcbiochemres.com These include antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. jchemrev.comjchemrev.com Therefore, it is plausible that 5-Chlorobenzothiazole-2-sulfonyl fluoride could be investigated for its potential in these and other therapeutic areas.

The sulfonyl fluoride group's capacity for covalent modification makes it a valuable tool for developing probes to study enzyme function and for designing potent and selective inhibitors. nih.gov For example, sulfonyl fluorides have been successfully employed as inhibitors of serine proteases, a class of enzymes involved in a variety of physiological and pathological processes.

Given the structural alerts present in 5-Chlorobenzothiazole-2-sulfonyl fluoride, its exploration in other therapeutic areas would likely involve its evaluation in relevant biological assays. For instance, its antimicrobial potential could be assessed against a range of bacterial and fungal strains. Its anti-inflammatory activity could be investigated in cellular models of inflammation.

SuFEx-Enabled Drug Discovery Strategies

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry reaction that utilizes the reactivity of sulfonyl fluorides (R-SO₂F) and other related motifs. nih.gov This reaction is characterized by its high efficiency, selectivity, and biocompatibility, making it an attractive strategy for drug discovery. 5-Chlorobenzothiazole-2-sulfonyl fluoride, containing a reactive sulfonyl fluoride group, is a prime candidate for use in SuFEx-based drug discovery strategies.

One key application of SuFEx in drug discovery is in fragment-based lead discovery (FBLD). In this approach, small molecular fragments containing a SuFEx-able handle, such as a sulfonyl fluoride, are screened for binding to a biological target. Once a fragment "hit" is identified, it can be rapidly and efficiently linked to other fragments or building blocks via the SuFEx reaction to generate more potent and drug-like lead compounds.

Another strategy involves the use of SuFEx for the late-stage functionalization of complex molecules. A molecule containing a latent SuFEx-able group can be modified in the final steps of a synthesis to introduce a variety of functional groups, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. The benzothiazole scaffold of 5-Chlorobenzothiazole-2-sulfonyl fluoride provides a solid foundation for such diversification.

The application of SuFEx chemistry to 5-Chlorobenzothiazole-2-sulfonyl fluoride could also be used to develop activity-based probes (ABPs) for target identification and validation. By attaching a reporter tag (e.g., a fluorophore or a biotin) to the benzothiazole core via a SuFEx reaction, researchers can create tools to covalently label and identify the protein targets of this compound in a complex biological system.

Applications in Chemical Biology and Proteomics

Development of Chemical Probes for Target Identification

Aryl-sulfonyl fluorides are integral to the development of chemical probes designed for the identification of new protein targets. nih.gov A chemical probe is a small molecule used to study and manipulate a biological target, and the sulfonyl fluoride (B91410) moiety serves as a covalent anchor. jenabioscience.com By attaching this reactive group to a molecule with affinity for a specific protein or class of proteins, researchers can create probes that form a stable, irreversible bond with their target.

This covalent linkage facilitates the isolation and identification of the target protein from complex biological mixtures, such as cell lysates. For instance, a probe containing an alkyne or azide (B81097) handle, in addition to the sulfonyl fluoride warhead, can be used in "click chemistry" reactions to attach a biotin (B1667282) tag for affinity purification or a fluorescent dye for imaging. nih.gov This strategy has been successfully employed to identify the targets of bioactive small molecules and to validate drug-target engagement in intact cells. nih.gov

Table 1: Key Features of Aryl-Sulfonyl Fluorides in Chemical Probe Development

FeatureDescriptionReference(s)
Tunable Reactivity The reactivity of the sulfonyl fluoride can be modulated by the electronic properties of the aryl ring, allowing for optimization against specific targets. nih.gov
Broad Residue Targeting Unlike electrophiles that exclusively target cysteine, sulfonyl fluorides can react with multiple nucleophilic residues (Tyr, Lys, Ser, Thr, His). nih.govjenabioscience.com
Biocompatibility They exhibit sufficient stability in aqueous buffers to be used in biological systems, including live cells. nih.govnih.gov
Versatile Synthesis The sulfonyl fluoride group can be incorporated into a wide variety of molecular scaffolds. nih.gov

Irreversible Labelling and Modulation of Protein Targets

The ability of sulfonyl fluorides to form stable covalent bonds is harnessed for the irreversible labeling and functional modulation of protein targets. mdpi.com Once a sulfonyl fluoride probe binds to its target protein, the resulting sulfonamide or sulfonate ester linkage is highly stable, effectively leading to permanent labeling. This is particularly useful for activity-based protein profiling (ABPP), where probes are designed to label active enzymes.

For example, sulfonyl fluoride probes have been developed to target serine proteases, a large family of enzymes involved in numerous physiological and pathological processes. nih.gov By reacting with the active site serine residue, these probes can irreversibly inhibit enzyme activity. This irreversible inhibition allows for the study of the physiological consequences of permanently blocking a specific enzyme's function and provides a powerful tool for validating enzymes as potential drug targets. Furthermore, the stable nature of the bond allows for robust downstream analysis, such as mass spectrometry-based identification of the labeled protein and the precise site of modification. nih.gov

Mapping Enzyme Binding Sites and Substrate Recognition

Covalent probes equipped with sulfonyl fluoride warheads are invaluable tools for mapping the binding sites of enzymes and understanding substrate recognition. jenabioscience.com By designing probes that mimic a substrate or a known ligand, researchers can direct the covalent modification to a specific location on the protein, typically within or near the active site.

Once the protein is covalently labeled, it can be subjected to proteolysis followed by mass spectrometry. This proteomic workflow allows for the precise identification of the peptide fragment containing the modification, and tandem mass spectrometry (MS/MS) can pinpoint the exact amino acid residue that reacted with the probe. nih.gov This information provides a high-resolution map of the binding pocket. A chemoproteomic platform using clickable aryl-sulfonyl fluoride probes has been developed to directly identify ligandable tyrosines and lysines in their native cellular environment, revealing functionally diverse protein sites. nih.gov Such studies have been instrumental in understanding how enzymes recognize their substrates and have guided the structure-based design of more potent and selective inhibitors. nih.gov

Studies on Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, but their large, flat interfaces make them challenging targets for traditional small molecule inhibitors. Covalent chemistry using aryl-sulfonyl fluorides offers a promising strategy to overcome this challenge. nih.govnih.gov Because tyrosine residues are often enriched at PPI interfaces, sulfonyl fluoride warheads are particularly well-suited for developing inhibitors that can covalently bind to and disrupt these interactions. nih.gov

Researchers have successfully incorporated aryl-sulfonyl fluorides into peptide-based molecules designed to mimic one of the protein partners in a PPI. escholarship.org These covalent probes can bind to the target protein and form an irreversible bond with a nearby nucleophilic residue (like tyrosine or lysine), effectively preventing the natural protein partner from binding. nih.govnih.gov This approach not only creates potent inhibitors of PPIs but also provides tools to study the biological consequences of disrupting specific protein complexes. dntb.gov.ua

Table 2: Application of Aryl-Sulfonyl Fluorides in PPI Studies

Application AreaMethod DescriptionKey FindingReference(s)
Covalent Inhibition Incorporation of an aryl-sulfonyl fluoride into a peptide or small molecule designed to target a PPI interface.Creation of potent and selective irreversible inhibitors of PPIs. nih.govnih.govdntb.gov.ua
Target Validation Using covalent PPI inhibitors to study the physiological role of a specific protein interaction in cellular models.Confirmation of the therapeutic potential of targeting a specific PPI. nih.govescholarship.org
Binding Site Mapping Identification of the covalently modified residue at the PPI interface via mass spectrometry.Provides structural insights for the rational design of improved inhibitors. nih.gov

SuFEx Activity-Based Probes for Chemical Proteomics

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced as a next-generation "click chemistry" reaction, has been rapidly adopted for developing novel activity-based probes for chemical proteomics. mdpi.comnih.gov SuFEx describes the highly reliable and specific reaction between a sulfonyl fluoride (-SO₂F) and a nucleophile. Probes based on SuFEx chemistry are designed to report on the functional state of entire enzyme families directly in their native environment. rsc.org

These probes typically consist of the sulfonyl fluoride warhead, a recognition element that directs the probe to a particular protein family, and a reporter tag (e.g., alkyne or azide) for visualization or enrichment. nih.gov The discerning reactivity of the SuFEx reaction allows for the context-specific labeling of protein binding sites. rsc.org Proteome-wide studies using SuFEx probes have successfully identified hundreds of reactive sites on diverse protein families, providing a global snapshot of protein activity and revealing new opportunities for drug discovery. nih.gov

Fragment-Based Screening utilizing Sulfonyl Fluoride Warheads

Fragment-based drug discovery (FBDD) is a powerful method for identifying starting points for drug development by screening libraries of small, low-molecular-weight compounds ("fragments"). lifechemicals.comnih.gov Incorporating a sulfonyl fluoride warhead into these fragments creates "reactive fragments" that can covalently trap weak binding interactions, which might otherwise be missed by conventional screening methods. nih.gov

In this approach, a library of diverse fragments, each bearing a sulfonyl fluoride group, is screened against a protein target. mdpi.comnih.gov If a fragment has even a weak affinity for a binding pocket on the protein, its proximity to nucleophilic residues can facilitate a covalent reaction. The resulting permanent modification of the protein is then readily detected by mass spectrometry. nih.gov This strategy offers an efficient path to identify novel binding pockets and chemical matter for targets that have been considered "undruggable," expanding the scope of FBDD to a wider range of proteins. mdpi.comnih.gov

Computational Chemistry and Mechanistic Elucidation

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 5-Chlorobenzothiazole-2-sulfonyl fluoride (B91410). Such calculations can predict a variety of molecular properties that govern the compound's behavior.

The optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) map are key outputs of these calculations. The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For benzothiazole (B30560) derivatives, DFT calculations have been employed to correlate electronic properties with experimental observations. sciencepub.netnih.gov

The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for understanding non-covalent interactions and predicting sites of chemical reactions. For 5-Chlorobenzothiazole-2-sulfonyl fluoride, the sulfonyl fluoride group and the nitrogen atom of the thiazole (B1198619) ring are expected to be key features on the MEP map.

Table 1: Calculated Electronic Properties of 5-Chlorobenzothiazole-2-sulfonyl fluoride (Illustrative) (Note: The following data is illustrative and based on typical values for similar heterocyclic sulfonyl fluorides, as specific calculations for this compound are not publicly available.)

ParameterCalculated Value
HOMO Energy-7.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap (ΔE)5.4 eV
Dipole Moment3.5 D

Molecular Docking and Dynamics Simulations for Target Interactions

To explore the potential of 5-Chlorobenzothiazole-2-sulfonyl fluoride as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. These methods predict how the compound might bind to a biological target, such as an enzyme or receptor.

Molecular docking algorithms predict the preferred orientation of the molecule when bound to a target, generating a binding score that estimates the strength of the interaction. Benzothiazole derivatives have been studied as inhibitors for various enzymes, and docking studies have been crucial in understanding their binding modes. biointerfaceresearch.comnih.gov For 5-Chlorobenzothiazole-2-sulfonyl fluoride, docking could reveal key interactions, such as hydrogen bonds or hydrophobic interactions, with the amino acid residues in the active site of a target protein.

Following docking, MD simulations can be used to assess the stability of the predicted protein-ligand complex over time. biointerfaceresearch.comnih.gov By simulating the movements of atoms, MD provides insights into the flexibility of the complex and the persistence of key interactions. Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein are monitored to evaluate the stability of the binding.

Table 2: Illustrative Molecular Docking and MD Simulation Results for 5-Chlorobenzothiazole-2-sulfonyl fluoride with a Kinase Target (Note: This data is hypothetical and for illustrative purposes.)

ParameterResult
Docking Score-8.5 kcal/mol
Key Interacting ResiduesLys72, Glu91, Leu135
Average Ligand RMSD (100 ns simulation)1.2 Å

Investigation of Reaction Pathways and Transition States

Computational chemistry can be used to map out the potential energy surface of a chemical reaction involving 5-Chlorobenzothiazole-2-sulfonyl fluoride. This allows for the identification of transition states and the calculation of activation energies, providing a deeper understanding of the reaction mechanism.

For instance, the reaction of the sulfonyl fluoride group with a nucleophile, a key step in its potential covalent modification of biological targets, can be modeled. nih.gov By calculating the energy profile of the reaction pathway, researchers can determine the feasibility of the reaction and identify any intermediate species. The unique stability and reactivity of the S-F bond compared to other sulfonyl halides can be rationalized through these computational studies. nih.gov

Prediction of Reactivity and Selectivity Profiles

The electronic structure calculations and reaction pathway investigations contribute to the prediction of the reactivity and selectivity of 5-Chlorobenzothiazole-2-sulfonyl fluoride. The sulfonyl fluoride moiety is known for its specific reactivity towards certain nucleophilic amino acid residues, such as lysine (B10760008), tyrosine, histidine, and serine. nih.gov

Computational models can help predict which of these residues would be most reactive towards the compound and under what conditions. This selectivity is crucial for the design of targeted covalent inhibitors. The presence of the chloro- and benzothiazole substituents will modulate the reactivity of the sulfonyl fluoride group, and computational methods can quantify these electronic effects.

In Silico Screening and Lead Optimization

In the context of drug discovery, 5-Chlorobenzothiazole-2-sulfonyl fluoride could serve as a fragment or a lead compound. In silico screening techniques can be used to virtually test this compound and its derivatives against libraries of biological targets.

If initial screening identifies promising activity, the compound can be subjected to lead optimization. Computational tools are invaluable in this process, allowing for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties. nih.gov For example, modifications to the benzothiazole ring could be explored computationally to enhance binding affinity or to modulate reactivity, guiding synthetic efforts towards the most promising candidates.

Q & A

Q. What are the common synthetic routes for 5-chlorobenzothiazole-2-sulphonyl fluoride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves chlorosulphonation of benzothiazole derivatives. For example, analogous procedures for chlorinated/fluorinated compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) use thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] as chlorinating agents with catalysts like N,N-dimethylformamide (DMF) . Key parameters include:
  • Temperature : Reactions at 50°C for 1–12 hours in dichloromethane (DCM) yield higher selectivity for sulphonyl fluorides.
  • Solvent : Polar aprotic solvents (e.g., DCM) minimize side reactions.
  • Catalyst : DMF enhances reactivity by generating reactive intermediates (e.g., Vilsmeier–Haack complexes).
    Example protocol:
StepReagents/ConditionsOutcome
1Benzothiazole derivative + SOCl₂, DMF, DCM, 50°C, 6hCrude sulphonyl chloride
2Fluorination via KF or TBAF in acetonitrileSulphonyl fluoride product

Q. How can the purity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., ¹H NMR: aromatic protons at δ 7.2–8.1 ppm; ¹⁹F NMR: sulphonyl fluoride at δ ~40–50 ppm) .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₄ClFNO₂S₂).

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis or over-chlorination) be minimized during synthesis?

  • Methodological Answer :
  • Moisture Control : Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of sulphonyl fluoride to sulphonic acid .
  • Stoichiometry : Limit excess chlorinating agents (e.g., SOCl₂) to avoid over-chlorination.
  • Low-Temperature Reactions : Conduct fluorination steps at 0–20°C to stabilize reactive intermediates .
  • In Situ Monitoring : Use TLC or FTIR to track reaction progress and terminate at optimal conversion .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar byproducts?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Differentiate regioisomers by correlating proton–carbon couplings.
  • X-ray Crystallography : Resolve ambiguity in solid-state structures (e.g., distinguishing 5-chloro vs. 6-chloro substitution) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. How can the thermal stability of this compound be assessed for storage?

  • Methodological Answer :
  • DSC/TGA : Measure decomposition onset temperature (typically >150°C for sulphonyl fluorides).
  • Accelerated Aging Studies : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC .
  • Gas Evolution Analysis : Detect HCl or SO₂ release using FTIR headspace analysis .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all procedures .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with sodium bicarbonate before disposal .
  • Waste Disposal : Collect in sealed containers labeled "halogenated waste" for incineration .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for similar compounds?

  • Methodological Answer :
  • Reproduce Conditions : Ensure identical reagent grades, solvent dryness, and equipment calibration.
  • Byproduct Profiling : Use LC-MS to identify unaccounted intermediates (e.g., sulphonic acids or dimeric species) .
  • Statistical DoE : Apply design-of-experiments (DoE) to isolate critical variables (e.g., temperature vs. catalyst loading) .

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Feasible Synthetic Routes

Reactant of Route 1
5-Chlorobenzothiazole-2-sulphonyl fluoride
Reactant of Route 2
5-Chlorobenzothiazole-2-sulphonyl fluoride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.